dBRD9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “dBRD9” is a potent and selective degrader of bromodomain-containing protein 9 (BRD9)This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and epigenetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dBRD9 involves the conjugation of a BRD9 inhibitor, such as BI 7273, to a cereblon E3 ligase ligand, such as pomalidomide. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: dBRD9 primarily undergoes degradation reactions within cells. It binds to BRD9 and recruits the cereblon E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9 .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include the BRD9 inhibitor BI 7273, the cereblon E3 ligase ligand pomalidomide, and various organic solvents and catalysts .
Major Products Formed: The major product formed from the reaction of this compound with BRD9 is the ubiquitinated BRD9 protein, which is then degraded by the proteasome .
Scientific Research Applications
dBRD9 has a wide range of scientific research applications, particularly in the fields of cancer biology and epigenetics. It has been used to study the role of BRD9 in various cancers, including acute myeloid leukemia, acute lymphoblastic leukemia, and multiple myeloma . Additionally, this compound has been used to investigate the function of BRD9 in chromatin remodeling and gene expression regulation .
Mechanism of Action
The mechanism of action of dBRD9 involves the recruitment of the cereblon E3 ligase to BRD9, leading to the ubiquitination and subsequent proteasomal degradation of BRD9 . This process effectively reduces the levels of BRD9 within cells, thereby inhibiting its function in chromatin remodeling and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dBRD9 include other PROTACs that target bromodomain-containing proteins, such as BRD4 and BRD7 degraders . These compounds also function by inducing the degradation of their target proteins through the recruitment of E3 ligases.
Uniqueness of this compound: This compound is unique in its high selectivity for BRD9 over other bromodomain-containing proteins, such as BRD4 and BRD7 . This selectivity makes this compound a valuable tool for studying the specific functions of BRD9 in various biological processes and diseases .
Properties
IUPAC Name |
2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H45N7O10/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOCFZJGGGEWDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H45N7O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.